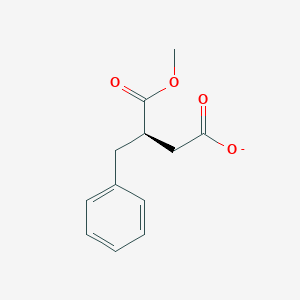

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with benzyl bromide, followed by oxidation and esterification reactions. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated reaction systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development

One significant application of butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)- is in the synthesis of novel antibiotics. The compound serves as an intermediate in the production of carbapenem antibiotics. These antibiotics are crucial due to their broad-spectrum efficacy against resistant bacterial strains. The synthesis involves several steps starting from L-tartaric acid, leading to high-yield production of antibiotic precursors .

Drug Formulation

The compound is also explored for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Studies indicate that incorporating butanedioic acid esters in drug formulations can improve pharmacokinetic properties, making it a valuable ingredient in pharmaceutical development .

Agricultural Applications

Pesticide Development

In agricultural chemistry, butanedioic acid derivatives are investigated for their potential as pesticide formulations. Research has shown that these compounds can act as effective insecticides by disrupting the physiological processes of target pests. The structure-activity relationship studies reveal that modifications in the ester group can enhance insecticidal activity while reducing toxicity to non-target organisms .

Material Science Applications

Polymer Synthesis

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)- is utilized in synthesizing polyesters and other polymers. Its dibasic ester nature allows it to serve as a building block for creating various polymer structures with tailored properties such as flexibility and thermal stability. These polymers find applications in coatings, adhesives, and packaging materials .

Solvent Properties

The compound's low vapor pressure and biodegradable nature make it suitable for use as a solvent in industrial applications. It can replace more hazardous solvents in formulations for paints and coatings, aligning with environmental regulations aimed at reducing volatile organic compounds (VOCs) .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Broad-spectrum efficacy against bacteria |

| Drug formulation | Improved solubility and bioavailability | |

| Agriculture | Pesticide development | Effective against pests with low toxicity |

| Material Science | Polymer synthesis | Tailored properties for various applications |

| Solvent use | Environmentally friendly alternative |

Case Studies

Case Study 1: Antibiotic Synthesis

A study published in a patent document outlines a method for synthesizing carbapenem antibiotics using butanedioic acid derivatives as intermediates. The process demonstrated high yields and purity levels, confirming the compound's viability in pharmaceutical applications .

Case Study 2: Pesticide Efficacy

Research conducted on the insecticidal properties of butanedioic acid esters revealed significant activity against common agricultural pests. The study highlighted the importance of structural modifications to enhance efficacy while minimizing environmental impact .

Biological Activity

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)-, also known as methyl benzyl succinate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.2372 g/mol

- InChI Identifier : InChI=1S/C₁₂H₁₄O₄/c1-15-11(13)7-8-12(14)16-9-10-5-3-2-4-6-10/h2-6H,7-9H₂,1H₃

The compound features a butanedioic acid backbone with a methyl ester group and a phenylmethyl substituent. This unique structure contributes to its solubility and reactivity in biological systems.

The biological activity of butanedioic acid, (phenylmethyl)-, 1-methyl ester primarily involves its interaction with various molecular targets:

- Hydrolysis : The ester groups can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which participate in biochemical processes.

- Protein Interaction : The phenylmethyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that butanedioic acid, (phenylmethyl)-, 1-methyl ester has potential anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Analgesic Effects

The compound has also been studied for its analgesic properties. It may influence pain pathways by interacting with specific receptors involved in pain modulation.

Metabolic Effects

Research suggests that derivatives of this compound may affect metabolic pathways related to energy homeostasis. It has been explored for its potential effects on insulin sensitivity and lipid metabolism, indicating relevance in conditions like obesity and diabetes .

Case Study 1: In Vivo Toxicity Assessment

A study conducted on the repeated-dose toxicity of various esters indicated that butanedioic acid derivatives exhibit low toxicity levels. In a 90-day dietary study on Sprague Dawley rats, the NOAEL (No Observed Adverse Effect Level) was found to be significant at higher doses .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanedioic acid, dimethyl ester | C₈H₁₄O₄ | Two methyl groups attached to the carboxylic acids |

| Butanedioic acid, ethyl phenylmethyl ester | C₁₃H₁₈O₄ | Ethyl group instead of methyl |

| Butanedioic acid, benzyl ester | C₁₂H₁₄O₂ | Lacks the additional methyl group on the carboxylic |

This table highlights structural similarities among compounds that share biological activities related to inflammation and metabolism.

Properties

Molecular Formula |

C12H13O4- |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

(3R)-3-benzyl-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |

InChI Key |

BUNMUVFKMIOEQU-SNVBAGLBSA-M |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)CC(=O)[O-] |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.